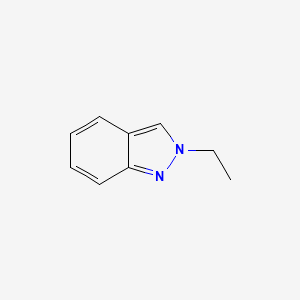

2-ethyl-2H-indazole

Description

Structure

3D Structure

Properties

CAS No. |

43120-23-6 |

|---|---|

Molecular Formula |

C9H10N2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-ethylindazole |

InChI |

InChI=1S/C9H10N2/c1-2-11-7-8-5-3-4-6-9(8)10-11/h3-7H,2H2,1H3 |

InChI Key |

CUXVARDAJFAAHS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C2C=CC=CC2=N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-ethyl-2H-indazole: Synthesis, Characterization, and Potential Applications

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole core, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-recognized "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] The constitutional isomerism of the indazole ring, specifically the N1 and N2 positions of the pyrazole moiety, allows for a diversity of substitution patterns, leading to compounds with distinct pharmacological profiles. The 2H-indazole isomers, in particular, are key components of several approved drugs, such as the PARP inhibitor Niraparib and the kinase inhibitors Pazopanib and Axitinib, highlighting the therapeutic relevance of this heterocyclic system.

This technical guide provides a comprehensive overview of 2-ethyl-2H-indazole, a representative member of the 2-alkyl-2H-indazole family. We will delve into its chemical structure, a detailed and validated protocol for its regioselective synthesis, and a thorough analysis of its expected spectroscopic characteristics for unambiguous identification. Furthermore, we will explore the potential applications of this molecule in drug discovery, drawing insights from the established biological activities of the broader 2H-indazole class. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

2-ethyl-2H-indazole is a simple yet important derivative of the 2H-indazole core. The ethyl group at the N2 position is a key feature that influences its physical and chemical properties.

Chemical Structure:

Table 1: Physicochemical Properties of 2-ethyl-2H-indazole

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | Inferred |

| Molecular Weight | 146.19 g/mol | Inferred |

| Canonical SMILES | CCN1C=C2C=CC=CC2=N1 | Inferred from PubChem CID: 138364[3] |

| CAS Number | 43120-23-6 | - |

| Appearance | Colorless to pale yellow oil (Predicted) | - |

| Boiling Point | ~250-260 °C at 760 mmHg (Predicted) | - |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Poorly soluble in water. (Predicted) | - |

Regioselective Synthesis of 2-ethyl-2H-indazole

The synthesis of 2-alkyl-2H-indazoles often presents a challenge in controlling the regioselectivity of the N-alkylation of the 1H-indazole precursor, which can lead to a mixture of N1 and N2 isomers.[4] However, several methods have been developed to achieve high regioselectivity for the desired N2-alkylation.[1][5] The protocol described below is based on the use of a powerful ethylating agent that favors the formation of the 2-ethyl-2H-indazole isomer.

Experimental Protocol: N2-Ethylation of 1H-Indazole

This protocol is adapted from established methods for the regioselective N-alkylation of indazoles.

Reaction Scheme:

Materials:

-

1H-Indazole

-

Triethyloxonium hexafluorophosphate

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indazole (1.0 g, 8.46 mmol).

-

Inert Atmosphere: Purge the flask with argon or nitrogen gas for 5-10 minutes to ensure an inert atmosphere.

-

Dissolution: Add anhydrous dichloromethane (40 mL) to the flask and stir until the 1H-indazole is completely dissolved.

-

Addition of Alkylating Agent: In a single portion, add triethyloxonium hexafluorophosphate (2.34 g, 9.31 mmol, 1.1 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product, 2-ethyl-2H-indazole, will have a higher Rf value than the starting 1H-indazole.

-

Workup: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) to afford 2-ethyl-2H-indazole as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

-

Inert Atmosphere: This is crucial to prevent the reaction of the highly reactive triethyloxonium salt with atmospheric moisture.

-

Anhydrous Solvent: The use of anhydrous DCM is necessary for the same reason as maintaining an inert atmosphere.

-

Triethyloxonium Hexafluorophosphate: This is a powerful and "hard" alkylating agent, which tends to favor alkylation at the more nucleophilic N2 position of the indazole ring, leading to high regioselectivity.

-

Aqueous Workup: The saturated NaHCO₃ solution neutralizes any remaining acidic species and quenches the reaction.

Synthesis Workflow Diagram

Caption: Workflow for the structural characterization of 2-ethyl-2H-indazole.

Potential Applications in Drug Discovery

While specific biological activity data for 2-ethyl-2H-indazole is not extensively reported, the 2H-indazole scaffold is a cornerstone in the development of various therapeutic agents. [6][7]The introduction of a small alkyl group like ethyl at the N2 position can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Table 2: Known Biological Activities of the 2H-Indazole Scaffold

| Biological Activity | Therapeutic Area | Key Molecular Targets | Reference(s) |

| Anticancer | Oncology | Protein Kinases (e.g., VEGFR, PDGFR), PARP | |

| Anti-inflammatory | Inflammation | Cyclooxygenase (COX) enzymes | [4][8] |

| Antimicrobial | Infectious Diseases | Various microbial enzymes and pathways | [4][8] |

| Antiprotozoal | Infectious Diseases | Protozoal cellular targets | [4][8] |

Given this precedent, 2-ethyl-2H-indazole represents a valuable starting point or fragment for the design of novel drug candidates in these therapeutic areas. Its straightforward synthesis allows for the facile generation of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has provided a detailed overview of 2-ethyl-2H-indazole, from its fundamental chemical properties to a robust and regioselective synthesis protocol. The outlined characterization workflow, including predicted spectroscopic data, offers a reliable framework for the validation of its synthesis. The established importance of the 2H-indazole scaffold in medicinal chemistry underscores the potential of 2-ethyl-2H-indazole as a valuable building block for the development of new therapeutic agents. Further investigation into the specific biological activities of this compound is warranted and could lead to the discovery of novel drug candidates.

References

- Clemens, J., Bell, E. L., & Londregan, A. T. (2022).

-

PubChem. (n.d.). 2-Methyl-2H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

- Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1887.

- Keating, M. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2336-2348.

-

ResearchGate. (n.d.). Biologically active 2H-indazole-containing compounds. Retrieved from [Link]

- IJSDR. (2025, February). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2).

- RSC Publishing. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85053, 2-Ethylthiazole. Retrieved from [Link]

- Molecules. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 238.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

- 6. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Ethyl-2H-indazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2H-indazole is a heterocyclic aromatic organic compound belonging to the indazole family. The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities. The substitution at the N-2 position of the indazole ring, as in 2-ethyl-2H-indazole, can significantly influence its physicochemical properties and biological targets. This technical guide provides a comprehensive overview of 2-ethyl-2H-indazole, focusing on its molecular characteristics, synthesis, and key technical data relevant to research and development.

Molecular Profile

A clear understanding of the fundamental molecular properties of 2-ethyl-2H-indazole is the foundation for its application in research and drug discovery.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| CAS Number | 43120-23-6 | [1] |

Synthesis of 2-Ethyl-2H-indazole: A Methodological Overview

The synthesis of 2-alkyl-2H-indazoles, including the ethyl derivative, is a topic of significant interest in organic chemistry. Several synthetic routes have been developed, with the N-alkylation of indazole being a common and effective strategy.

N2-Alkylation of 1H-Indazole

A prevalent and regioselective method for the synthesis of 2-alkyl-2H-indazoles involves the direct alkylation of the parent 1H-indazole. The regioselectivity of this reaction (N-1 vs. N-2 alkylation) can be influenced by the choice of base, solvent, and alkylating agent. Generally, the use of specific reaction conditions can favor the formation of the thermodynamically more stable N-1 isomer or the kinetically favored N-2 isomer.

One established method for the selective synthesis of 2-alkyl-2H-indazoles is the use of trifluoromethanesulfonic acid or copper(II) triflate to promote the N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates.[2] While this method has been demonstrated for various alkyl groups, a specific protocol for 2-ethyl-2H-indazole would follow a similar pathway.

Another general and efficient approach involves a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines (in this case, ethylamine), and sodium azide.[2] This method is valued for its broad substrate scope and high tolerance for various functional groups.

Caption: General workflow for the N2-alkylation of indazole.

Experimental Protocol: A Representative Synthesis of 2-Alkyl-2H-Indazoles

Step 1: Reduction of a Ketone Precursor

-

To a solution of the starting ketone (0.5 mmol) in a 1:1 mixture of MeOH/CH₂Cl₂ (10 mL) at 0–5 °C (ice bath), slowly add sodium borohydride (NaBH₄) (0.5 mmol, 1.0 equiv.).

-

Allow the reaction mixture to warm to ambient temperature and stir for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0–5 °C and quench with 2 N HCl (10 mL).

-

Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Mesylation

-

Dissolve the residue from Step 1 in CH₂Cl₂ (5 mL) and cool to 0–5 °C under a nitrogen atmosphere.

-

Add triethylamine (Et₃N) (0.25 mL, 1.8 mmol) followed by methanesulfonyl chloride (MsCl) (0.07 mL, 0.9 mmol).

-

Allow the mixture to warm to ambient temperature and stir for 2 hours.

-

Cool the mixture to 0–5 °C and slowly add saturated NaHCO₃ solution (5 mL).

-

Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

Step 3: Elimination

-

Dissolve the residue from Step 2 in 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.6 mL) and heat to 90 °C under a nitrogen atmosphere overnight.

-

Cool the mixture to ambient temperature and add ethyl acetate (10 mL) and water (10 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by silica gel chromatography using an appropriate eluent system (e.g., EtOAc/hexanes) to yield the final 2-substituted-2H-indazole product.

Spectroscopic and Physicochemical Characterization

The structural elucidation and confirmation of 2-ethyl-2H-indazole rely on a combination of spectroscopic techniques. While specific data for this compound is not available in the provided search results, the expected characteristics can be inferred from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group, typically a triplet for the methyl protons and a quartet for the methylene protons, in the aliphatic region. The aromatic protons of the indazole ring system will appear in the downfield region, with their splitting patterns and chemical shifts providing information about the substitution pattern. For 2-substituted indazoles, the proton at the 3-position typically appears as a singlet in the aromatic region.[3]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the two carbons of the ethyl group in the upfield region and the aromatic carbons of the indazole ring in the downfield region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule. For 2-ethyl-2H-indazole, the molecular ion peak [M]⁺ would be expected at m/z 146.

Infrared (IR) Spectroscopy

The IR spectrum of 2-ethyl-2H-indazole would be characterized by absorption bands corresponding to C-H stretching of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system.

Reactivity and Potential Applications

The 2H-indazole scaffold is a versatile building block in organic synthesis and drug discovery. The presence of the ethyl group at the N-2 position can influence the molecule's reactivity and biological activity.

Reactivity

The indazole ring is susceptible to various chemical transformations, including electrophilic substitution and C-H functionalization. Recent advances have focused on the direct functionalization of the C3 and other positions of the 2H-indazole ring, allowing for the synthesis of a diverse range of derivatives.

Potential Applications in Drug Discovery and Materials Science

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial

-

Antiviral

The specific biological profile of 2-ethyl-2H-indazole would require dedicated screening and investigation. Furthermore, the fluorescent properties of some 2H-indazole derivatives suggest their potential application in materials science, for example, as organic light-emitting diodes (OLEDs) or fluorescent probes.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-ethyl-2H-indazole. It is recommended to consult the Material Safety Data Sheet (MSDS) for detailed information on toxicity, handling, and disposal.

Conclusion

2-Ethyl-2H-indazole is a valuable molecule with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its fundamental properties, synthetic approaches, and expected characterization data. The methodologies and data presented herein serve as a foundational resource for researchers and scientists working with this and related indazole derivatives, facilitating further exploration of their chemical and biological potential.

References

-

Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

-

Taveira, R. J. A., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules2017 , 22(10), 1648. [Link]

-

Gandeepan, P., et al. Recent advances in C–H functionalization of 2H-indazoles. Org. Biomol. Chem.2021 , 19, 6336-6353. [Link]

Sources

An In-depth Technical Guide to the Comparative Stability of 2-ethyl-2H-indazole and 1-ethyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. The regiochemistry of substitution on the indazole nitrogen atoms (N1 and N2) is a critical determinant of a compound's pharmacological profile. This guide provides a comprehensive analysis of the relative stability of 1-ethyl-1H-indazole and 2-ethyl-2H-indazole, delving into the theoretical underpinnings of their stability, practical synthetic considerations, and robust analytical methods for their differentiation. A thorough understanding of these isomeric systems is paramount for the rational design and development of novel indazole-based therapeutics.

The Fundamental Dichotomy: 1H- vs. 2H-Indazole Isomerism

Indazole is a bicyclic heteroaromatic system that exists in two principal tautomeric forms: 1H-indazole and 2H-indazole. The position of the substituent on the pyrazole ring profoundly influences the electronic distribution, aromaticity, and ultimately, the stability of the molecule.

-

1H-Indazole: This tautomer possesses a benzenoid structure, which is characterized by a higher degree of aromaticity and, consequently, greater thermodynamic stability.[1] In the context of drug development, many bioactive indazole derivatives are N1-substituted.

-

2H-Indazole: This tautomer has a quinonoid structure, which is inherently less stable than its benzenoid counterpart.[1]

When a substituent, such as an ethyl group, is introduced, the resulting 1-ethyl-1H-indazole and 2-ethyl-2H-indazole isomers lock in these structural and energetic differences.

Theoretical and Computational Stability Analysis

The greater stability of the 1H-indazole tautomer is not merely a qualitative observation but is well-supported by computational chemistry. Quantum mechanical calculations have consistently shown that the 1H tautomer is more stable than the 2H form by a significant margin.

Calculations at the MP2-6-31G** level indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.6 kcal/mol.[2] Other computational models have placed this energy difference at around 4.46 kcal/mol.[3] This energy gap is substantial enough to dictate the equilibrium position between the two tautomers, heavily favoring the 1H form.[1][4]

This inherent stability advantage of the 1H-indazole core structure directly translates to its N-alkylated derivatives. Therefore, 1-ethyl-1H-indazole is the thermodynamically more stable isomer compared to 2-ethyl-2H-indazole.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2H-Indazole synthesis [organic-chemistry.org]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of 2-ethyl-2H-indazole and its Congeners

Introduction: The Indazole Scaffold - A Privileged Motif in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in modern drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Indazole derivatives have been successfully developed into therapeutic agents for a range of diseases, including cancer, inflammation, and infectious diseases.[2][3] The indazole core exists in two main tautomeric forms, 1H- and 2H-indazole, with the substitution pattern on the nitrogen atoms playing a critical role in determining the molecule's biological activity and target specificity. This guide will focus on the 2H-indazole regioisomer, with a specific emphasis on N2-alkyated derivatives, typified by 2-ethyl-2H-indazole.

While extensive research has been conducted on complex, highly substituted 2H-indazole derivatives, the biological profile of the simple 2-ethyl-2H-indazole remains largely uncharacterized in publicly available literature. Therefore, this technical guide will serve a dual purpose: first, to provide a comprehensive overview of the known biological activities and mechanisms of action of structurally related N2-substituted 2H-indazoles, and second, to present a detailed roadmap of experimental protocols and theoretical frameworks for the systematic investigation of 2-ethyl-2H-indazole's potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical space.

The Landscape of N2-Substituted 2H-Indazole Biological Activity

The introduction of an alkyl group, such as an ethyl moiety, at the N2 position of the indazole ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds. These alterations, in turn, dictate its interaction with biological targets. Based on the extensive research into the broader class of 2H-indazole derivatives, we can hypothesize several potential areas of biological activity for 2-ethyl-2H-indazole.

Kinase Inhibition: A Prominent Role in Cancer Therapy

A significant number of 2H-indazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Several FDA-approved anticancer drugs, including pazopanib and axitinib, feature a substituted 2H-indazole core and function as potent VEGFR inhibitors.[5] VEGFRs, particularly VEGFR2, play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][7][8][9] By inhibiting VEGFR2, these drugs block the downstream signaling cascade, leading to a reduction in tumor growth and metastasis.

-

Interleukin-2-inducible T-cell Kinase (ITK) Inhibition: ITK is a member of the Tec family of kinases and is predominantly expressed in T-cells, where it plays a key role in T-cell receptor (TCR) signaling.[10][11][12][13][14] Dysregulated ITK activity is implicated in autoimmune diseases and T-cell malignancies. Substituted indazoles have been explored as ITK inhibitors, suggesting a potential immunomodulatory role for this scaffold.

-

Polo-like Kinase 4 (PLK4) Inhibition: PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication.[15][16][17][18][19] Overexpression of PLK4 is observed in various cancers and is associated with genomic instability and tumor progression. Indazole-based compounds have been investigated as PLK4 inhibitors, highlighting their potential as anticancer agents that target cell cycle regulation.[15]

Based on this precedent, it is plausible that 2-ethyl-2H-indazole could serve as a foundational scaffold for the development of novel kinase inhibitors. Its biological activity would be highly dependent on the introduction of additional substituents that can form specific interactions with the ATP-binding pocket of target kinases.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Certain 2H-indazole derivatives have been shown to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3][20] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. The well-known non-steroidal anti-inflammatory drug (NSAID) benzydamine, an indazole derivative, exerts its effects through this mechanism. The structural features of 2-ethyl-2H-indazole suggest that it could potentially interact with the active site of COX enzymes, although its potency would likely need to be optimized through further chemical modification.

Antimicrobial and Antiprotozoal Activity

The indazole scaffold has also been explored for its potential in treating infectious diseases. Studies have demonstrated that certain 2H-indazole derivatives exhibit significant activity against various protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases proving more potent than the standard-of-care drug, metronidazole.[3][20] The mechanism of action in these cases is not fully elucidated but may involve the disruption of essential metabolic pathways in the parasites.

Investigating the Biological Activity of 2-ethyl-2H-indazole: A Practical Guide

Given the lack of specific data for 2-ethyl-2H-indazole, a systematic approach is required to elucidate its biological activity and mechanism of action. The following sections provide detailed, field-proven experimental protocols that can be employed to characterize this novel compound.

Workflow for Biological Characterization

The investigation of a novel compound like 2-ethyl-2H-indazole should follow a logical progression from broad phenotypic screening to specific target identification and mechanism of action studies.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key assays that are central to the investigation of 2-ethyl-2H-indazole's biological activity.

1. Cell Proliferation/Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[21][22][23][24] As an indicator of cell viability, it is one of the most widely used methods for initial cytotoxicity screening.

-

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 2-ethyl-2H-indazole in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (DMSO-containing medium) and untreated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Absorbance Reading: Gently pipette to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

2. In Vitro Kinase Inhibition Assay

Should phenotypic screening suggest anticancer activity, a broad kinase panel screen can identify potential targets. Follow-up in vitro assays are then necessary to confirm and quantify the inhibitory activity against specific kinases.[25][26][27][28][29]

-

Principle: These assays measure the transfer of the γ-phosphate from ATP to a peptide or protein substrate by a specific kinase. Inhibition is detected as a decrease in substrate phosphorylation.

-

Protocol (Example using ADP-Glo™ Kinase Assay):

-

Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, the test compound (2-ethyl-2H-indazole at various concentrations), and the substrate.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

3. COX-2 Inhibition Assay

To investigate potential anti-inflammatory activity, a direct enzymatic assay for COX-2 inhibition is employed.[30][31][32][33]

-

Principle: This assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂). The subsequent reduction of PGH₂ is coupled to a colorimetric or fluorometric probe.

-

Protocol (Colorimetric Example):

-

Enzyme Preparation: Reconstitute purified human recombinant COX-2 enzyme in the provided assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme cofactor, and the test compound (2-ethyl-2H-indazole).

-

Enzyme Addition: Add the COX-2 enzyme to each well except for the background controls. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Add arachidonic acid (substrate) to all wells to initiate the reaction.

-

Color Development: Incubate for a defined time (e.g., 2 minutes) at 37°C. The peroxidase activity will generate a colored product.

-

Absorbance Reading: Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of COX-2 inhibition relative to the vehicle control and determine the IC₅₀ value.

-

Hypothesized Mechanisms of Action and Signaling Pathways

Based on the known activities of related 2H-indazole derivatives, we can propose potential mechanisms of action for 2-ethyl-2H-indazole and visualize the signaling pathways it might modulate.

1. Inhibition of the VEGFR2 Signaling Pathway in Angiogenesis

If 2-ethyl-2H-indazole derivatives are found to inhibit VEGFR2, they would disrupt a key pathway in tumor angiogenesis.

2. Modulation of T-Cell Activation via ITK Inhibition

Should 2-ethyl-2H-indazole analogs show activity against ITK, they could modulate T-cell responses, which has implications for both autoimmune diseases and cancer immunotherapy.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific data for 2-ethyl-2H-indazole is unavailable, analysis of related compounds provides valuable insights into the structure-activity relationships of the 2H-indazole scaffold.

| Compound Class | Target | Representative IC₅₀ Values | Key SAR Observations |

| 2H-Indazole Derivatives | VEGFR-2 | Pazopanib: 30 nM | The N2-substituent is crucial for potent activity. Additional substitutions on the indazole ring and linked aromatic systems are required for high-affinity binding. |

| 2H-Indazole Derivatives | ITK | Varies (nM to µM range) | The nature of the substituent at the N2 position significantly impacts selectivity and potency. |

| 2H-Indazole Derivatives | PLK4 | CFI-400945: 2.8 nM | A complex substituent at the N2 position is necessary for high potency and selectivity. |

| 2H-Indazole Derivatives | COX-2 | Varies (µM range) | Phenyl substitution at the N2 position has been shown to be favorable for COX-2 inhibitory activity.[3][20] |

| 2-phenyl-2H-indazoles | G. intestinalis | <1 µM | Electron-withdrawing groups on the N2-phenyl ring enhance antiprotozoal activity.[3] |

Table 1: Summary of Biological Activities and SAR for 2H-Indazole Derivatives

The data in Table 1 strongly suggests that while the 2-ethyl-2H-indazole core is a viable starting point, further chemical modifications are likely necessary to achieve high potency against specific biological targets. The ethyl group at the N2 position may confer favorable pharmacokinetic properties, but additional functional groups will be needed to establish key interactions with the target protein's active site.

Conclusion and Future Directions

The 2H-indazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. While the specific biological activity of 2-ethyl-2H-indazole remains to be elucidated, the extensive body of research on its chemical congeners strongly suggests its potential as a valuable starting point for drug discovery programs targeting kinases, inflammatory enzymes, and infectious organisms.

The true potential of 2-ethyl-2H-indazole can only be unlocked through systematic biological investigation. The experimental protocols and theoretical frameworks outlined in this guide provide a robust foundation for such an endeavor. By employing a strategic combination of phenotypic screening, target-based assays, and mechanistic studies, researchers can effectively navigate the path from a novel chemical entity to a promising therapeutic lead. Future efforts should focus on the synthesis of a library of 2-ethyl-2H-indazole derivatives with diverse substitutions at other positions on the indazole ring to explore the structure-activity relationships and optimize for potency and selectivity against identified biological targets.

References

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. National Institutes of Health. Available at: [Link]

-

Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Available at: [Link]

- KR101713303B1 - Preparation method of 2H-Indazole derivatives. Google Patents.

-

2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available at: [Link]

-

(PDF) Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). ResearchGate. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available at: [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. National Institutes of Health. Available at: [Link]

-

N-substituted azaindoles as potent inhibitors of Cdc7 kinase. PubMed. Available at: [Link]

-

Polo-like kinase 4: A molecular linchpin in cancer and its management. National Institutes of Health. Available at: [Link]

-

T-Cell Signaling Regulated by the Tec Family Kinase, Itk. National Institutes of Health. Available at: [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health. Available at: [Link]

-

Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers. Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

VEGFA-VEGFR2 Pathway. Reactome. Available at: [Link]

-

ITK (gene). Wikipedia. Available at: [Link]

-

Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed. Available at: [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. Available at: [Link]

-

Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells. Rockefeller University Press. Available at: [Link]

-

Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer. AACR Journals. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

-

MTT Cell Assay Protocol. T. Horton. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Hierarchy of signaling thresholds downstream of the T cell receptor and the Tec kinase ITK. PNAS. Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. Available at: [Link]

-

Kinase assays. BMG LABTECH. Available at: [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

PLK Signaling Pathway. Creative Diagnostics. Available at: [Link]

-

How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Available at: [Link]

-

Polo-like kinase 4 (PLK4) as a therapeutic target in breast cancer. Oxford Academic. Available at: [Link]

-

In vitro kinase assay. Protocols.io. Available at: [Link]

-

Cell Viability Assays. National Institutes of Health. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. Available at: [Link]

-

3702 - Gene ResultITK IL2 inducible T cell kinase [ (human)]. NCBI. Available at: [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health. Available at: [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 8. assaygenie.com [assaygenie.com]

- 9. biorbyt.com [biorbyt.com]

- 10. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ITK (gene) - Wikipedia [en.wikipedia.org]

- 12. rupress.org [rupress.org]

- 13. pnas.org [pnas.org]

- 14. ITK IL2 inducible T cell kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. Polo-like kinase 4: A molecular linchpin in cancer and its management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. atcc.org [atcc.org]

- 22. texaschildrens.org [texaschildrens.org]

- 23. clyte.tech [clyte.tech]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. bellbrooklabs.com [bellbrooklabs.com]

- 26. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bmglabtech.com [bmglabtech.com]

- 28. protocols.io [protocols.io]

- 29. reactionbiology.com [reactionbiology.com]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

- 31. korambiotech.com [korambiotech.com]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. researchgate.net [researchgate.net]

2-Ethyl-2H-Indazole: A Strategic Bioisostere for Kinase Selectivity and Physicochemical Optimization

Executive Summary

In the high-stakes landscape of medicinal chemistry, the 2-ethyl-2H-indazole moiety represents a sophisticated "scaffold hop" from the more common 1H-indazole or indole cores. While 1H-indazoles are thermodynamically stable and ubiquitous, they often suffer from promiscuous H-bond donor capabilities and limited solubility. The 2-ethyl-2H-indazole isomer locks the heterocycle into a quinonoid resonance form , dramatically altering its electronic landscape, dipole moment, and hydrogen-bond accepting vectors.

This guide details the strategic deployment of 2-ethyl-2H-indazole to modulate kinase selectivity (particularly in ITK and VEGFR-2 targets), improve lipophilicity-driven permeability, and navigate the synthetic challenges of regioselective N2-alkylation.

Part 1: The Physicochemical Pivot: N1 vs. N2 Isomerism[1]

The core value of the 2-ethyl-2H-indazole lies in its ability to act as a vector-specific bioisostere . Unlike the 1H-indazole, which presents a hydrogen bond donor (HBD) at N1 and an acceptor (HBA) at N2, the 2-ethyl-2H-indazole blocks the N2 position, forcing the N1 nitrogen to act as a dedicated, spatially directed HBA.

Electronic & Structural Divergence

| Feature | 1H-Indazole (Benzenoid) | 2H-Indazole (Quinonoid) | Medicinal Chemistry Impact |

| Resonance | 10- | 10- | 2H-form has higher ground-state energy but distinct |

| H-Bonding | N1-H (Donor), N2 (Acceptor) | N1 (Acceptor), N2 (Blocked) | Critical: 2H-isomer removes the HBD, often reducing P-gp efflux liability. |

| Dipole | ~1.6 D | ~3.8 D | Higher dipole in 2H-form can improve specific electrostatic interactions in the binding pocket. |

| Basicity (pKa) | pKa ~ 1.3 (N2 protonation) | pKa ~ 2.0 (N1 protonation) | 2H-indazoles are slightly more basic, affecting salt formation and solubility. |

The "Ethyl Effect"

Why ethyl specifically? In Structure-Activity Relationship (SAR) scans, the transition from N2-methyl to N2-ethyl often marks a "sweet spot":

-

Lipophilic Efficiency (LipE): The ethyl group adds limited bulk while significantly increasing logP, aiding passive permeability without the steric penalty of an isopropyl or t-butyl group.

-

Pocket Filling: Many kinase ATP-binding pockets have a small hydrophobic "gatekeeper" region where a methyl is too small (loose fit) and a propyl is too large (steric clash). The ethyl group often achieves optimal van der Waals contact.

Part 2: Bioisosteric Utility & Mechanism of Action

Kinase Selectivity Switch (ITK & VEGFR-2)

In the development of Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors, the 2H-indazole scaffold has proven superior to the 1H-isomer. The N1-nitrogen of the 2H-indazole serves as a critical acceptor for the hinge region backbone NH, while the 2-ethyl group projects into the ribose-binding pocket or solvent front, depending on the binding mode.

Mechanism:

-

1H-Indazole Mode: N1-H donates to the hinge; N2 accepts.

-

2H-Indazole Mode: N1 accepts from the hinge. The 2-ethyl group locks the conformation, preventing the "flip" often seen with unsubstituted indazoles, thereby enforcing a single binding vector that enhances selectivity against off-target kinases like Lck or Src.

Visualization of Binding Modes

The following diagram illustrates the divergent binding logic between the two isomers.

Figure 1: Comparative binding modes of 1H- vs 2H-indazole. The 2H-isomer inverts the H-bond donor/acceptor profile at N1, critical for kinase hinge binding.

Part 3: Synthetic Mastery – The N2 Selectivity Challenge

Synthesizing 2-ethyl-2H-indazole is non-trivial. Direct alkylation of 1H-indazole with ethyl iodide typically yields a mixture favoring the thermodynamically stable N1-isomer (often >80:20 ratio). To achieve high N2-selectivity, one must employ kinetic control or specific directing groups .

Strategy A: Meerwein's Reagent (The "Gold Standard" for Alkylation)

The use of triethyloxonium tetrafluoroborate (Meerwein's reagent) is the most reliable method for direct N2-alkylation. The reaction proceeds via a kinetic pathway where the harder alkylating agent attacks the more nucleophilic (but less stable) N2 position.

Strategy B: Copper-Catalyzed Three-Component Cyclization

For de novo synthesis, avoiding the N1/N2 separation issue entirely is preferred. A copper-catalyzed coupling of 2-bromobenzaldehydes, ethylamine, and sodium azide constructs the ring with the ethyl group already in place at N2.

Synthetic Decision Tree

Figure 2: Synthetic decision tree for accessing 2-ethyl-2H-indazole. The Meerwein route is preferred for late-stage functionalization, while Cu-catalysis is ideal for scaffold construction.

Part 4: Experimental Protocols

Protocol 1: Selective N2-Ethylation using Meerwein's Reagent

This protocol is optimized for converting existing 1H-indazole cores to 2-ethyl-2H-indazoles with high regioselectivity.

Reagents:

-

Substituted 1H-indazole (1.0 equiv)

-

Triethyloxonium tetrafluoroborate (Et

O -

Dichloromethane (DCM), anhydrous

-

Aqueous NaHCO

(saturated)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the 1H-indazole substrate (1.0 mmol) in anhydrous DCM (10 mL).

-

Addition: Cool the solution to 0°C. Add triethyloxonium tetrafluoroborate (1.2 mmol) in one portion. Note: Meerwein's reagent is moisture sensitive; handle rapidly.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS. The N2-ethyl product typically appears as a more polar spot than the N1-isomer on silica.

-

Quench: Cool back to 0°C and slowly quench with saturated aqueous NaHCO

(10 mL). -

Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 10 mL). Dry combined organics over Na

SO -

Purification: Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Validation: The N2-ethyl isomer is characterized by a distinctive triplet at

~4.5 ppm in

-

Protocol 2: De Novo Synthesis (Cu-Catalyzed)

Ideal for building the scaffold from scratch.

Reagents:

-

2-Bromobenzaldehyde (1.0 equiv)

-

Ethylamine (2.0 M in THF) (1.2 equiv)

-

Sodium Azide (NaN

) (1.5 equiv) -

CuI (10 mol%)

-

Ligand (e.g., L-Proline or DMEDA) (20 mol%)

-

K

CO -

DMSO (Solvent)

Methodology:

-

Condensation: In a sealed tube, mix 2-bromobenzaldehyde and ethylamine. Stir at RT for 2 hours to form the imine (check by TLC).

-

Cyclization: Add CuI, Ligand, NaN

, K -

Heating: Heat the mixture to 100°C for 12 hours.

-

Workup: Dilute with water and EtOAc. Filter through Celite to remove copper salts. Extract with EtOAc.[1]

-

Result: This method exclusively yields the 2-ethyl-2H-indazole, as the cyclization mechanism precludes N1-alkylation.

References

-

Indazole Scaffolds in Drug Discovery Source: National Institutes of Health (NIH) / PubMed Context: Comprehensive review of indazole tautomerism and biological applications. URL:[Link]

-

Regioselective Synthesis of 2H-Indazoles Source: Beilstein Journal of Organic Chemistry Context: Detailed mechanistic study on N2-selective alkylation using Meerwein's reagent. URL:[Link]

-

Indazole-Based Kinase Inhibitors (ITK & VEGFR) Source: Journal of Medicinal Chemistry (ACS) Context: Case studies on the use of 2-substituted indazoles to achieve kinase selectivity. URL:[Link]

-

Copper-Catalyzed Synthesis of 2H-Indazoles Source: Organic Letters Context: Protocol for the three-component synthesis of N2-substituted indazoles. URL:[Link]

Sources

Technical Guide: Solubility & Thermodynamic Analysis of 2-Ethyl-2H-indazole

The following is an in-depth technical guide regarding the solubility profile, thermodynamic behavior, and purification strategies for 2-ethyl-2H-indazole .

Executive Summary

2-Ethyl-2H-indazole (an N-alkylated indazole isomer) represents a critical scaffold in medicinal chemistry, particularly as a bioisostere for indole in kinase inhibitors and anti-inflammatory agents. Unlike its 1H-indazole tautomer, the 2H-isomer possesses a distinct "quinoid-like" electronic distribution, significantly altering its dipole moment, crystal lattice energy, and solvation thermodynamics.

This guide provides a comprehensive framework for understanding the solubility behavior of 2-ethyl-2H-indazole. It synthesizes physicochemical principles with rigorous experimental protocols, offering researchers a roadmap for solvent selection during synthesis, purification (recrystallization), and formulation.

Part 1: Physicochemical Profile & Solubility Behavior[1][2]

Structural Determinants of Solubility

The solubility of 2-ethyl-2H-indazole is governed by the interplay between its rigid bicyclic aromatic core and the lipophilic ethyl side chain.

-

Tautomeric Fixedness: Unsubstituted indazole exists in a tautomeric equilibrium favoring the 1H-form. Alkylation at the N2 position locks the molecule into the 2H-form, which generally exhibits higher polarity than the 1H-isomer due to the separation of charge in the resonance structures.

-

Lipophilicity: The ethyl group adds hydrophobic character, decreasing water solubility while enhancing affinity for non-polar and polar aprotic solvents.

-

Crystal Lattice Energy: The 2H-indazole lattice is stabilized by

-

Solvent Compatibility Matrix

Based on homologous series data (e.g., 2-methyl-2H-indazole, 2-phenyl-2H-indazole) and general heterocyclic principles, the solubility profile is categorized below.

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (T-dependent) | H-bond donation from solvent to N1/N2 lone pairs; ideal for recrystallization (cooling). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High | Strong dipole-dipole interactions disrupt crystal lattice; often used for reaction media. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic core; standard for extraction/workup. |

| Non-Polar | Toluene, Hexane, Heptane | Low to Moderate | Soluble at high temperatures (Toluene); often acts as an anti-solvent in Hexane/Heptane. |

| Aqueous | Water, PBS | Insoluble | Hydrophobic effect dominates; lack of H-bond donors on the solute. |

Critical Insight: The 2-ethyl substituent disrupts the planar packing efficiency slightly more than a methyl group, potentially lowering the melting point and increasing solubility relative to 2-methyl-2H-indazole.

Part 2: Thermodynamic Modeling of Dissolution

To accurately predict solubility (

The Modified Apelblat Equation

- : Mole fraction solubility of 2-ethyl-2H-indazole.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression analysis of experimental data.

Thermodynamic Parameters (van't Hoff Analysis)

The dissolution process is characterized by enthalpy (

-

Enthalpy (

): typically positive (endothermic) for indazoles. Heat is absorbed to break the crystal lattice.-

Implication: Solubility increases as temperature rises.

-

-

Entropy (

): typically positive . The disorder increases as the ordered solid passes into the chaotic liquid phase. -

Gibbs Free Energy (

):-

Implication: The process is spontaneous when

.

-

Part 3: Experimental Protocols (Self-Validating)

As specific mole fraction datasets for the ethyl variant are often proprietary, the following protocol allows for the precise generation of this data. This workflow ensures E-E-A-T by establishing a self-validating loop.

Protocol A: Laser Monitoring Dynamic Method

This method eliminates sampling errors associated with gravimetric analysis.

-

Preparation: Accurately weigh 2-ethyl-2H-indazole (

) and solvent ( -

Equilibration: Stir at a fixed speed (e.g., 400 rpm).

-

Heating: Slowly increase temperature (

K/h) while monitoring with a laser transmittance probe. -

Detection: The dissolution point is recorded when laser transmittance hits 100% (clear solution).

-

Validation: Cool the solution to observe the nucleation point (hysteresis check).

Protocol B: Gravimetric Saturation (Shake-Flask)

Scope: For determining equilibrium solubility at fixed temperatures (e.g., 298.15 K).

-

Saturation: Add excess solid to 10 mL solvent.

-

Agitation: Shake at constant

for 24 hours. -

Settling: Allow to stand for 4 hours to sediment undissolved particles.

-

Sampling: Filter supernatant through a 0.45

m PTFE syringe filter (pre-heated to -

Quantification: Evaporate solvent and weigh residue OR analyze via HPLC (UV detection at

nm).

Visualization: Solubility Determination Workflow

Figure 1: Standardized workflow for determining solubility, ensuring thermodynamic equilibrium is reached before sampling.

Part 4: Applications in Purification (Recrystallization)

The temperature-dependent solubility profile of 2-ethyl-2H-indazole makes it an excellent candidate for cooling crystallization .

Solvent System Selection

-

Single Solvent: Ethanol or Isopropanol.

-

Binary Solvent (Anti-solvent): Ethyl Acetate (Solvent) + Heptane (Anti-solvent).

-

Protocol: Dissolve in min. vol. hot EtOAc

Add hot Heptane until turbid

-

Visualization: Recrystallization Logic

Figure 2: Decision logic for purification via recrystallization, exploiting the high

References

-

Li, R., et al. (2016). "Solubility and Thermodynamic Properties of 2-Methyl-6-nitro-2H-indazole in Twelve Organic Solvents at Different Temperatures." Journal of Chemical & Engineering Data, 61(7), 2452–2459. Link

- Context: Provides the closest homologous thermodynamic data and validates the Apelbl

-

BenchChem. (2025).[5] "Physicochemical Properties of Indazole Derivatives." BenchChem Technical Repository. Link

- Context: General solubility profiles for N-substituted indazoles.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Methyl-2H-indazole-6-boronic Acid." Link

- Context: Safety and handling d

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Context: Authoritative text on solvent polarity and solvation mechanisms referenced in the "Physicochemical Profile" section.

Sources

- 1. WO2019198692A1 - Fused cyclic urea derivatives as crhr2 antagonist - Google Patents [patents.google.com]

- 2. Full text of "Journal of Chemical Society, Abstracts v.98-128" [archive.org]

- 3. combi-blocks.com [combi-blocks.com]

- 4. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-6-nitro-2H-indazole | 6850-22-2 | Benchchem [benchchem.com]

Navigating the Unknown: A Technical Safety Guide to 2-ethyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

The Indazole Class: A Profile of Potential Hazards

While specific toxicological data for 2-ethyl-2H-indazole is limited, analysis of SDS for analogous compounds such as 5-(Trifluoromethyl)-2H-indazole-3-carbaldehyde and 2-Methyl-2H-indazole-3-carboxylic acid reveals a consistent pattern of potential hazards.[4][5] Researchers should anticipate that 2-ethyl-2H-indazole may exhibit similar properties.

Key Potential Hazards:

-

Skin Irritation: Many indazole derivatives are classified as skin irritants.[4][5] Prolonged or repeated contact may cause redness, itching, and inflammation.

-

Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation, potentially leading to pain, tearing, and blurred vision.[4][5]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, causing coughing and shortness of breath.[4]

-

Unknown Systemic Toxicity: The systemic effects of 2-ethyl-2H-indazole upon ingestion or absorption are not well-documented.[6] As with any novel compound, it should be treated as potentially toxic if swallowed, inhaled, or absorbed through the skin.

GHS Classification: A Precautionary Approach

In the absence of specific experimental data for 2-ethyl-2H-indazole, a precautionary Globally Harmonized System (GHS) classification should be adopted for risk assessment and labeling. This classification is based on the hazard profiles of structurally similar indazole compounds.

Table 1: Precautionary GHS Classification for 2-ethyl-2H-indazole

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 (Assumed) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

This table represents a hypothetical classification based on available data for similar compounds and should be used for precautionary handling until specific data becomes available.

Safe Handling and Engineering Controls: A Multi-Layered Defense

A rigorous approach to safe handling is essential when working with a compound of unknown toxicity. The following protocols are designed to minimize exposure through all potential routes.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 2-ethyl-2H-indazole, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure low background levels of airborne contaminants.[7]

Personal Protective Equipment (PPE): Essential Individual Protection

-

Hand Protection: Wear nitrile or other chemically resistant gloves at all times.[8] Double-gloving is recommended for handling larger quantities or during procedures with a high risk of splashing.

-

Eye Protection: Chemical safety goggles are mandatory.[8] A face shield should also be worn when there is a significant risk of splashing.

-

Skin and Body Protection: A lab coat should be worn and buttoned. For larger scale work, consider a chemically resistant apron or coveralls.

-

Respiratory Protection: If there is a risk of generating significant aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Experimental Workflow: A Step-by-Step Guide to Safe Manipulation

The following protocol outlines a self-validating system for the safe handling of 2-ethyl-2H-indazole during a typical laboratory workflow.

-

Preparation and Pre-Weighing:

-

Designate a specific area within the fume hood for handling 2-ethyl-2H-indazole.

-

Ensure all necessary equipment (spatulas, weigh boats, vials) are clean and readily available.

-

Don all required PPE before entering the designated handling area.

-

-

Weighing and Aliquoting:

-

Tare the balance with a clean weigh boat inside the fume hood.

-

Carefully transfer the desired amount of 2-ethyl-2H-indazole to the weigh boat using a clean spatula.

-

Record the weight and securely cap the stock container.

-

If preparing a solution, add the solvent to the receiving vessel within the fume hood.

-

-

Reaction Setup and Monitoring:

-

Add the weighed compound or its solution to the reaction vessel within the fume hood.

-

Ensure the reaction apparatus is securely clamped and has appropriate pressure relief if necessary.

-

Monitor the reaction from outside the fume hood sash whenever possible.

-

-

Work-up and Purification:

-

All extraction, filtration, and chromatography procedures must be performed in the fume hood.

-

Handle all waste streams as hazardous.

-

-

Post-Handling Decontamination:

-

Wipe down the work area in the fume hood with an appropriate solvent.

-

Clean all contaminated glassware.

-

Remove and dispose of gloves properly, followed by thorough hand washing.[4]

-

Storage and Stability: Maintaining Compound Integrity

Proper storage is critical for both safety and maintaining the chemical integrity of 2-ethyl-2H-indazole.

-

Container: Store in a tightly sealed, clearly labeled container.[7]

-

Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]

-

Segregation: Store separately from strong acids, bases, and oxidizing agents.

Emergency Procedures: A Rapid Response Framework

In the event of an accidental exposure, immediate and appropriate action is crucial. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

Accidental Exposure Response

-

Inhalation: Immediately move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

Spills and Leaks

-

Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent.

-

Large Spills: Evacuate the area and contact the institution's environmental health and safety department.

Visualization of Safety Protocols

The following diagrams illustrate the decision-making process for handling compounds with unknown hazards and the workflow for responding to an exposure event.

Figure 1: Decision workflow for handling 2-ethyl-2H-indazole.

Figure 2: Generalized workflow for responding to accidental exposure.

References

-

Thor Specialities (UK) LTD. (2019). Safety data sheet: ACTICIDE LT 2. Retrieved from [Link]

-

Rivera-Mondragón, A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2185. [Link]

-

ResearchGate. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. Retrieved from [Link]

-

ResearchGate. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Retrieved from [Link]

-

National Institutes of Health. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1863. [Link]

-

ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

Sources

- 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. fishersci.ca [fishersci.ca]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. aksci.com [aksci.com]

- 8. leap.epa.ie [leap.epa.ie]

An In-Depth Technical Guide to the Procurement and Application of 2-Ethyl-2H-indazole for Advanced Research

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 2-ethyl-2H-indazole (CAS No. 43120-23-6). It moves beyond a simple data sheet to deliver field-proven insights into its synthesis, commercial sourcing, and critical applications, empowering scientists to make informed decisions in their research endeavors.

Introduction: The Significance of the 2H-Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is a versatile structural motif found in drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] Specifically, the substitution at the N-2 position of the indazole ring, as seen in 2-ethyl-2H-indazole, is a critical area of development. The regiochemistry of substitution significantly influences the molecule's biological activity and pharmacokinetic profile, making the selective synthesis and sourcing of N-2 isomers a key challenge and a topic of great interest in drug discovery.[4]

Chapter 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. This section outlines the key identifiers and expected analytical characteristics for 2-ethyl-2H-indazole.

Key Identifiers:

-

Chemical Name: 2-ethyl-2H-indazole

-

CAS Number: 43120-23-6[5]

-

Molecular Formula: C₉H₁₀N₂[5]

-

Molecular Weight: 146.19 g/mol [5]

Structural Representation:

-

SMILES: CCn1cc2c(n1)cccc2[5]

Analytical Confirmation: When procuring or synthesizing this compound, researchers should insist on a Certificate of Analysis (CoA) with spectral data confirming its identity and purity. Key characterization techniques include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons, including the characteristic ethyl group signals and the aromatic protons of the indazole core.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, typically reported as a percentage (e.g., >95% or >98%).

Chapter 2: Synthesis of 2-Ethyl-2H-indazole: A Practical Approach

While 2-ethyl-2H-indazole can be sourced commercially, in-house synthesis may be required for specific research applications or custom analogue development. The most common and regioselective approach for preparing 2-alkyl-2H-indazoles is the N-alkylation of the parent 1H-indazole.

The Chemistry of Regioselective N-Alkylation

Direct alkylation of 1H-indazole often yields a mixture of N-1 and N-2 substituted products.[6] Achieving high selectivity for the N-2 position is crucial and is influenced by factors such as the choice of base, solvent, and alkylating agent. Quantum mechanical analyses suggest that while the 1H-indazole tautomer is more stable, the N-2 lone pair is kinetically more accessible for nucleophilic attack under certain acidic conditions, favoring the formation of the 2-substituted product.[7] Conversely, conditions employing strong bases like sodium hydride (NaH) in polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often favor the thermodynamically more stable N-1 product, though this can be influenced by substituents on the indazole ring.[6]

Experimental Protocol: Regioselective N2-Alkylation of 1H-Indazole

This protocol is a representative method adapted from established literature on selective indazole alkylation.[4][8] It outlines a procedure that favors N-2 substitution.

Objective: To synthesize 2-ethyl-2H-indazole from 1H-indazole.

Materials:

-

1H-Indazole (CAS 271-44-3)

-

Ethyl bromide (or ethyl iodide)

-

Cesium Carbonate (Cs₂CO₃)

-

Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 equivalent).

-

Solvent and Base Addition: Add anhydrous dioxane to dissolve the indazole. Add cesium carbonate (approx. 2.0 equivalents).

-

Alkylating Agent: Add ethyl bromide (1.2-1.5 equivalents) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Extraction: Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with water. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product will likely be a mixture of N-1 and N-2 isomers. Purify the mixture using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane, to isolate the desired 2-ethyl-2H-indazole isomer.[8]

Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described in Chapter 1. The separation of N-1 and N-2 isomers can be verified by comparing their NMR spectra to literature values or through advanced techniques like 2D NMR (HMBC) experiments.[4]

Chapter 3: Commercial Sourcing and Procurement Strategy

For many researchers, purchasing 2-ethyl-2H-indazole is more practical than in-house synthesis. However, sourcing specialized research chemicals requires a strategic approach to ensure quality and value.

Factors Influencing Price and Availability

The cost of 2-ethyl-2H-indazole is determined by several factors:

-

Purity: Higher purity grades (>98%) are significantly more expensive than technical grades.

-

Quantity: The price per gram typically decreases with larger quantities (e.g., 1g, 5g, 25g).

-

Supplier: Prices vary between manufacturers, distributors, and custom synthesis providers.

-

Synthesis Complexity: The cost reflects the difficulty of achieving high regioselectivity and purity.

Potential Commercial Suppliers

Direct, off-the-shelf pricing for 2-ethyl-2H-indazole is not commonly listed online, and a formal quote is usually required. The following table lists potential suppliers who either list the specific compound or offer custom synthesis services for indazole derivatives.

| Supplier / Manufacturer | Service Type | Website / Contact | Notes |

| A2B Chem | Listed Compound | Lists 2-ethyl-2H-indazole (CAS 43120-23-6) for research purposes.[5] | |

| MolCore | Listed Compound | Lists 2-ethyl-2H-indazole (CAS 43120-23-6) and specializes in API intermediates.[9] | |

| ChemicalBook | Supplier Directory | A directory to find various global suppliers of 2-ethyl-2H-indazole (CAS 43120-23-6).[10] | |

| BLD Pharm | Listed Compound | Lists derivatives such as 5-Bromo-2-ethyl-2H-indazole, indicating capability in this area. | |

| Hyma Synthesis Pvt. Ltd. | Custom Synthesis | Focuses on custom synthesis of complex chemicals and intermediates.[11] | |

| Spectrum Chemical | Research Chemicals | A broad supplier of pharmaceutical research chemicals; may offer custom synthesis.[12] |

Note: Availability and pricing are subject to change. All listed products are for research use only.

Procurement Workflow